![molecular formula C21H28IN3O4 B10774523 (Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[125I]SQ-29548 is a radiolabeled compound used primarily in scientific research. It is a derivative of the thromboxane A2 receptor antagonist, SQ-29548, and is labeled with iodine-125. This compound is utilized in various biochemical and pharmacological studies to investigate the thromboxane A2 receptor, which plays a significant role in platelet aggregation and vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [125I]SQ-29548 involves the iodination of SQ-29548. The process typically includes the following steps:
Iodination Reaction: The precursor compound, SQ-29548, is reacted with iodine-125 in the presence of an oxidizing agent such as chloramine-T or iodogen. This reaction facilitates the incorporation of the radioactive iodine into the compound.
Purification: The reaction mixture is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product, [125I]SQ-29548.
Industrial Production Methods
Industrial production of [125I]SQ-29548 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities must comply with regulatory standards for handling and disposing of radioactive materials.
Chemical Reactions Analysis
Types of Reactions
[125I]SQ-29548 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert [125I]SQ-29548 into reduced forms, which may have different biological activities.
Substitution: The iodine-125 label can be substituted with other isotopes or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, iodogen
Reducing Agents: Sodium borohydride, dithiothreitol
Substitution Reagents: Various halogenating agents
Major Products
Scientific Research Applications
[125I]SQ-29548 is widely used in scientific research due to its ability to selectively bind to thromboxane A2 receptors. Some of its key applications include:
Pharmacological Studies: Investigating the binding affinity and kinetics of thromboxane A2 receptor antagonists.
Biochemical Research: Studying the role of thromboxane A2 in platelet aggregation and vasoconstriction.
Medical Research: Exploring potential therapeutic applications for conditions such as cardiovascular diseases and thrombosis.
Radioligand Binding Assays: Used as a radioligand in binding assays to quantify receptor density and distribution in various tissues.
Mechanism of Action
[125I]SQ-29548 exerts its effects by binding to thromboxane A2 receptors, which are G-protein-coupled receptors involved in platelet aggregation and vasoconstriction. Upon binding, [125I]SQ-29548 inhibits the receptor’s activity, preventing the downstream signaling pathways that lead to platelet aggregation and vasoconstriction. This mechanism makes it a valuable tool for studying the pharmacology of thromboxane A2 receptors and developing potential therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
[3H]SQ-29548: Another radiolabeled derivative of SQ-29548, labeled with tritium instead of iodine-125.
[14C]SQ-29548: A carbon-14 labeled version of SQ-29548 used in similar research applications.
Uniqueness
Compared to other radiolabeled derivatives, [125I]SQ-29548 offers higher specific activity and better detection sensitivity due to the properties of iodine-125. This makes it particularly useful in studies requiring precise quantification and localization of thromboxane A2 receptors.
Properties
Molecular Formula |
C21H28IN3O4 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H28IN3O4/c22-14-7-9-15(10-8-14)24-21(28)25-23-13-17-16(18-11-12-19(17)29-18)5-3-1-2-4-6-20(26)27/h1,3,7-10,16-19,23H,2,4-6,11-13H2,(H,26,27)(H2,24,25,28)/b3-1-/t16-,17+,18+,19-/m1/s1/i22-2 |
InChI Key |
AMZRVJWBVXWSAC-BYMOSMHDSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=C(C=C3)[125I] |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B10774440.png)

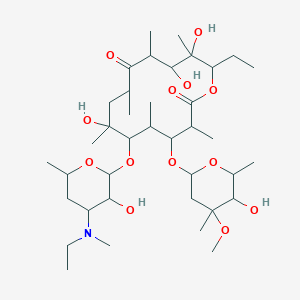
![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)
![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)
![(1R,3R,6R,8S,9S,10S,11R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774497.png)
![2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid](/img/structure/B10774499.png)
![Lys[Z(NO2)]-Lys[Z(NO2)]](/img/structure/B10774504.png)
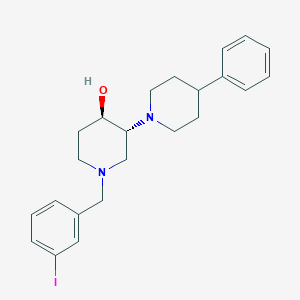
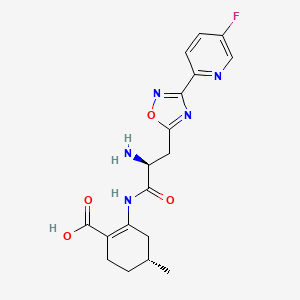
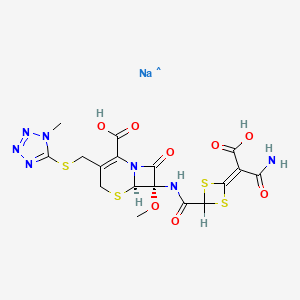
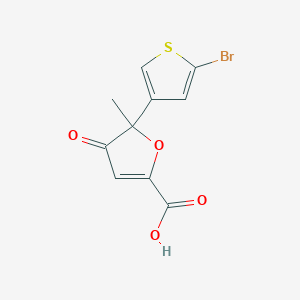
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
